molecular formula C10H10N2O3 B14113149 (3-(Pyridin-3-yl)acryloyl)glycine

(3-(Pyridin-3-yl)acryloyl)glycine

Cat. No.: B14113149
M. Wt: 206.20 g/mol
InChI Key: GXMPRVGQKVEKHW-UHFFFAOYSA-N
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Description

(3-(Pyridin-3-yl)acryloyl)glycine is a compound with the molecular formula C10H10N2O3 and a molecular weight of 206.2 g/mol . This compound features a pyridine ring attached to an acryloyl group, which is further connected to a glycine moiety. The presence of both pyridine and glycine in its structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Pyridin-3-yl)acryloyl)glycine typically involves the condensation of 3-acetylpyridine with glycine under specific reaction conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the condensation reaction . The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-(Pyridin-3-yl)acryloyl)glycine can undergo various types of chemical reactions, including:

    Oxidation: The pyridine ring can be oxidized to form N-oxides.

    Reduction: The acryloyl group can be reduced to form the corresponding saturated compound.

    Substitution: The hydrogen atoms on the pyridine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyridine ring would yield pyridine N-oxide derivatives, while reduction of the acryloyl group would yield the corresponding saturated compounds.

Scientific Research Applications

(3-(Pyridin-3-yl)acryloyl)glycine has several scientific research applications, including:

Mechanism of Action

The mechanism by which (3-(Pyridin-3-yl)acryloyl)glycine exerts its effects involves interactions with specific molecular targets. For example, it can act as a ligand for metal ions, forming coordination complexes that can influence various biochemical pathways . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(Pyridin-3-yl)acryloyl)glycine is unique due to the presence of both a pyridine ring and a glycine moiety in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific applications.

Properties

IUPAC Name

2-(3-pyridin-3-ylprop-2-enoylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c13-9(12-7-10(14)15)4-3-8-2-1-5-11-6-8/h1-6H,7H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMPRVGQKVEKHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=CC(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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